molecular formula C17H14ClNO3S B609014 MHY908

MHY908

Cat. No.: B609014
M. Wt: 347.8 g/mol
InChI Key: HJOJVKDSEPDKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

MHY908 has a wide range of scientific research applications, including:

Mechanism of Action

The compound’s mechanism of action is related to its inhibitory effect on tyrosinase, an enzyme crucial for melanin synthesis . By inhibiting this enzyme, the compound can decrease melanin synthesis .

Future Directions

Thiazole derivatives, including this compound, have shown potential in various biological applications . Future research could explore these applications further, potentially leading to the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MHY908 involves the reaction of 5-chloro-2-benzothiazolyl phenol with 2-bromo-2-methylpropanoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: MHY908 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of this compound .

Comparison with Similar Compounds

    Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist used to treat type 2 diabetes.

    Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to manage lipid disorders.

Uniqueness of MHY908: this compound is unique because it acts as a dual agonist for both peroxisome proliferator-activated receptor alpha and gamma, providing combined benefits of both receptor activations. This dual action results in enhanced therapeutic effects, such as improved insulin sensitivity and reduced inflammation, making it a promising candidate for treating metabolic disorders .

Properties

IUPAC Name

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOJVKDSEPDKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an acetic acid (0.37 mL) solvent, a mixture including Compound 97c (78.2 mg, 0.38 mmol), 2-amino-4-chlorobenzenethiol (60.0 mg, 0.38 mmol), and sodium acetate (NaOAc) (93.6 mg, 1.13 mmol) was refluxed for 1 hour. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was evaporated under reduced pressure. The produced precipitate was filtered, and washed with methylene chloride to obtain Compound 99 (46.6 mg, 39.6%).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Compound 97c
Quantity
78.2 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
93.6 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
39.6%

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